molecular formula C18H20N2O6S B7710834 N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide

N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide

Cat. No. B7710834
M. Wt: 392.4 g/mol
InChI Key: BRRIWHABSVFMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as Compound 25, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in various cellular processes. For example, in cancer cells, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and cell growth. In neurodegenerative diseases, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In cancer cells, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to reduce the production of pro-inflammatory cytokines and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in other disease models, such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective analogs of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 5-bromo-2-ethoxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been shown to have neuroprotective effects and improve cognitive function. In inflammation, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to reduce inflammation and oxidative stress.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-3-24-16-7-5-14(11-15(16)19-12(2)21)27(22,23)20-13-4-6-17-18(10-13)26-9-8-25-17/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIWHABSVFMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(2,3-Dihydro-1,4-benzodioxin-6-YL)sulfamoyl]-2-ethoxyphenyl}acetamide

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